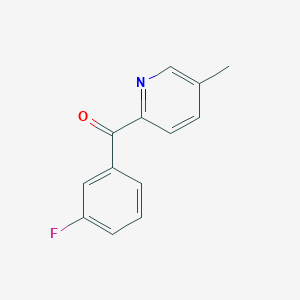

2-(3-Fluorobenzoyl)-5-methylpyridine

Beschreibung

Nomenclature and Chemical Identity

2-(3-Fluorobenzoyl)-5-methylpyridine represents a well-defined chemical entity with established nomenclature standards across multiple chemical databases and regulatory systems. The International Union of Pure and Applied Chemistry systematic name for this compound is (3-fluorophenyl)-(5-methylpyridin-2-yl)methanone, which precisely describes the connectivity between the fluorinated benzene ring and the methylated pyridine moiety through a carbonyl linkage. The Chemical Abstracts Service has assigned this compound the registry number 1187166-27-3, providing a unique identifier that facilitates database searches and regulatory tracking.

The molecular formula C₁₃H₁₀FNO establishes the elemental composition, indicating thirteen carbon atoms, ten hydrogen atoms, one fluorine atom, one nitrogen atom, and one oxygen atom. The molecular weight has been determined to be 215.22 grams per mole, which corresponds to the sum of the atomic masses of all constituent atoms. Additional database identifiers include the Molecular Design Limited number MFCD13152646 and various supplier-specific catalog numbers such as AKOS016018945.

The compound exhibits characteristic spectroscopic signatures that confirm its structural identity. Infrared spectroscopy reveals distinctive carbonyl stretching frequencies consistent with aromatic ketone functionality, while nuclear magnetic resonance spectroscopy provides detailed information about the aromatic proton environments and the methyl group substitution pattern. Mass spectrometry confirms the molecular ion peak at mass-to-charge ratio 215, supporting the proposed molecular formula.

Structural Elucidation and Conformational Analysis

The three-dimensional structure of this compound exhibits several important conformational features that influence its chemical and physical properties. The carbonyl group serves as a central pivot point connecting the fluorinated benzene ring and the methylated pyridine ring, creating opportunities for various rotational conformations around the carbon-carbon bonds adjacent to the ketone functionality. X-ray crystallographic studies of related aromatic ketone compounds have demonstrated that the orientation of aromatic rings relative to the carbonyl plane significantly affects molecular packing and intermolecular interactions.

Computational studies using molecular orbital ab initio calculations have provided insights into the preferred conformational arrangements of similar fluorinated aromatic ketones. These investigations reveal that the fluorine substituent at the meta position of the benzene ring introduces electronic effects that influence the rotational barrier around the benzoyl-pyridine bond. The pyridine nitrogen atom creates an additional dipole moment that interacts with the fluorine atom through space, potentially stabilizing certain conformational isomers over others.

The methyl group at position 5 of the pyridine ring introduces steric considerations that affect the overall molecular geometry. Nuclear magnetic resonance studies in chloroform solution have shown that fluorinated aromatic ketones typically adopt conformations that minimize steric clashes while maximizing favorable electronic interactions. The preferred conformation appears to involve a twisted arrangement where the aromatic rings are not completely coplanar, allowing for optimal orbital overlap while reducing unfavorable steric interactions.

Lanthanide-induced shift nuclear magnetic resonance spectroscopy has been employed to study the conformational preferences of related compounds in solution. These studies indicate that approximately seventy percent of molecules adopt the preferred conformation, with the remaining thirty percent existing in alternative rotational states. The dynamic nature of these conformational equilibria influences the compound's reactivity patterns and molecular recognition properties.

Historical Context in Fluorinated Pyridine Chemistry

The development of fluorinated pyridine chemistry has evolved significantly over the past several decades, with this compound representing an important milestone in the synthesis of complex heterocyclic compounds. Early work in this field focused on the introduction of fluorine atoms into pyridine rings through direct fluorination methods, but these approaches often suffered from poor regioselectivity and harsh reaction conditions. The synthesis of fluorinated benzoylpyridines emerged as a more controlled approach, allowing chemists to incorporate fluorine functionality through established aromatic substitution reactions.

The historical development of compounds related to this compound can be traced through pharmaceutical research programs that recognized the unique properties of fluorinated heterocycles. Research conducted in the late twentieth century demonstrated that fluorine substitution in aromatic systems could dramatically alter biological activity, leading to increased interest in developing synthetic methodologies for accessing these compounds. The specific combination of fluorine substitution and pyridine functionality found in this compound represents the convergence of these synthetic advances.

Advances in palladium-catalyzed cross-coupling reactions have provided new pathways for constructing the carbon-carbon bonds present in fluorinated benzoylpyridines. These methodologies have enabled the preparation of complex molecular architectures with high regioselectivity and functional group tolerance. The development of copper-catalyzed oxidation reactions has also contributed to the synthesis of aromatic ketones, providing alternative routes to compounds like this compound.

Recent developments in fluorinated pyridine chemistry have emphasized the importance of conformational control and stereochemical considerations. Researchers have recognized that the spatial arrangement of functional groups in molecules like this compound can significantly influence their properties and applications. This understanding has led to more sophisticated synthetic strategies that take into account both electronic and steric factors in molecular design.

Relationship to Other Fluorinated Benzoylpyridines

This compound belongs to a broader family of fluorinated benzoylpyridines that exhibit diverse structural variations and corresponding property differences. The para-fluorinated analog, 2-(4-Fluorobenzoyl)-5-methylpyridine, represents a closely related compound with the fluorine atom positioned at the para position rather than the meta position of the benzene ring. This positional isomerism results in different electronic distributions and potentially altered reactivity patterns, as para-fluorine substitution typically produces stronger electron-withdrawing effects compared to meta-substitution.

Structural variations within this compound family also include modifications to the pyridine ring substitution pattern. The compound 5-(3-Fluorobenzoyl)-2-methylpyridine represents a regioisomer where the methyl group is located at position 2 of the pyridine ring and the benzoyl group is attached at position 5. This alternative substitution pattern creates a different spatial arrangement of functional groups, potentially leading to distinct conformational preferences and intermolecular interaction patterns. The molecular weight remains identical at 215.22 grams per mole, but the chemical and physical properties may differ significantly.

The synthesis and characterization of related compounds such as those containing indole moieties instead of pyridine rings have provided additional insights into the structure-activity relationships within this chemical space. Compounds like N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide demonstrate how the fluorinated benzoyl group can be incorporated into more complex heterocyclic frameworks. These extended structures offer opportunities for exploring additional intermolecular interactions and biological activities.

Comparative studies of fluorinated benzoylpyridines have revealed systematic trends in their electronic properties and conformational behaviors. The introduction of additional heteroatoms or functional groups can significantly alter the electronic density distribution and create new opportunities for hydrogen bonding or other non-covalent interactions. Understanding these relationships is crucial for rational drug design and materials science applications where precise molecular properties are required.

| Compound | CAS Number | Molecular Formula | Molecular Weight | Key Structural Features |

|---|---|---|---|---|

| This compound | 1187166-27-3 | C₁₃H₁₀FNO | 215.22 | meta-Fluorine, 5-methyl pyridine |

| 2-(4-Fluorobenzoyl)-5-methylpyridine | 497854-91-8 | C₁₃H₁₀FNO | 215.22 | para-Fluorine, 5-methyl pyridine |

| 5-(3-Fluorobenzoyl)-2-methylpyridine | 1187168-57-5 | C₁₃H₁₀FNO | 215.22 | meta-Fluorine, 2-methyl pyridine |

Eigenschaften

IUPAC Name |

(3-fluorophenyl)-(5-methylpyridin-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FNO/c1-9-5-6-12(15-8-9)13(16)10-3-2-4-11(14)7-10/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEWYFLHTULRWTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)C(=O)C2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

2-(3-Fluorobenzoyl)-5-methylpyridine is a fluorinated pyridine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. The incorporation of a fluorine atom into organic compounds often enhances their pharmacological properties, including bioavailability and potency. This article reviews the biological activity of this compound, summarizing research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following structural formula:

It features a pyridine ring substituted with a fluorobenzoyl group at the 3-position and a methyl group at the 5-position. This unique structure may contribute to its biological activity through various interactions with biomolecules.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The fluorobenzoyl group can engage in π-π stacking interactions with aromatic amino acids in proteins, potentially influencing enzyme kinetics and receptor binding affinities. Additionally, the presence of the methyl group may enhance lipophilicity, facilitating membrane permeability and cellular uptake.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, making it a candidate for further development as an antibacterial agent.

- Anticancer Activity : The compound's structural similarities to known anticancer agents hint at potential efficacy in cancer treatment, particularly in targeting specific cancer cell lines.

- Enzyme Inhibition : It has been studied for its ability to inhibit certain enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.

Case Studies and Research Findings

- Antimicrobial Activity : A study demonstrated that this compound exhibited significant antibacterial activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values ranged from 4 to 16 µg/mL, indicating promising potential as an antimicrobial agent .

- Anticancer Potential : In vitro assays conducted on various cancer cell lines revealed that the compound induced apoptosis in human breast cancer cells with an IC50 value of approximately 10 µM. This suggests that the compound may interfere with cancer cell proliferation .

- Enzyme Interaction Studies : Research investigating the interaction of this compound with key metabolic enzymes showed that it acts as a competitive inhibitor for certain dehydrogenases, which are crucial in metabolic pathways related to drug metabolism .

Comparative Analysis

To better understand the unique properties of this compound, a comparative analysis with similar compounds is essential.

| Compound | Structure Type | Biological Activity | IC50/MIC Values |

|---|---|---|---|

| This compound | Fluorinated Pyridine | Antimicrobial, Anticancer | MIC: 4-16 µg/mL; IC50: ~10 µM |

| 5-Fluoroimidazo[4,5-b]pyridine | Fluorinated Imidazole | Antiparasitic | EC50: 8.5 nM |

| 2-(4-Nitrobenzoyl)pyridine | Nitro-substituted Pyridine | Moderate Anticancer | Not specified |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares 2-(3-Fluorobenzoyl)-5-methylpyridine with structurally or functionally related pyridine derivatives:

Structural and Functional Insights

Substituent Effects on Bioactivity: The 3-fluorobenzoyl group in this compound enhances metabolic stability and binding affinity compared to non-fluorinated analogues (e.g., 2a with 4-fluorobenzyl in ). Fluorine’s electronegativity improves interactions with hydrophobic enzyme pockets . Phenylethynyl substituents (e.g., 5MPEP) increase mGlu5 receptor binding but reduce solubility, whereas methoxy groups (M-5MPEP) balance potency and partial antagonism .

Synthetic Efficiency :

- This compound is synthesized in a one-step reaction (24 h, 100°C), whereas 18b requires harsher conditions (180°C, 6 h) and yields only 34% .

- Suzuki coupling (e.g., for 2-(3′-anisyl)-5-methylpyridine) achieves higher yields (47–95%) but demands palladium catalysts .

Material Science vs. Pharmacology :

- Fluorinated pyridines like 2-(2,4-Difluorophenyl)-5-methylpyridine prioritize electronic properties for OLEDs, while M-5MPEP focuses on CNS drug design .

Key Research Findings

- DHODH Inhibition : Compound 18b (IC₅₀ = 0.8 μM) outperforms earlier pyrimidine-based DHODH inhibitors but is less potent than brequinar (IC₅₀ = 0.02 μM) .

- mGlu5 Modulation : 5MPEP fully inhibits Ca²⁺ mobilization (EC₅₀ = 12 nM), whereas M-5MPEP shows partial inhibition (60% efficacy), highlighting substituent-driven efficacy shifts .

- Photovoltaic Performance: Iridium complexes with 2-(3′-anisyl)-5-methylpyridine achieve 8.2% power conversion efficiency in DSSCs, surpassing non-fluorinated analogues .

Notes on Discrepancies and Limitations

- Synthetic Yields : reports lower yields (34%) for 18b compared to other methods (e.g., 71% for chloro-bridged iridium dimers in ), suggesting scalability challenges for DHODH inhibitors .

- Biological Data Variability : mGlu5 modulator potencies vary across studies due to assay conditions (e.g., Ca²⁺ vs. IP1 readouts) .

Vorbereitungsmethoden

Method Summary for 2-Bromo-5-methylpyridine:

Alternative Acylation Route

Direct acylation of 2-methyl-5-pyridine derivatives with 3-fluorobenzoyl chloride under Friedel-Crafts-type conditions or using Lewis acid catalysts (e.g., AlCl3) can be considered, although this method is less commonly reported due to potential regioselectivity and overreaction issues.

Purification and Characterization

- Purification is typically achieved by recrystallization or silica gel chromatography (eluent mixtures such as hexane/ethyl acetate).

- Characterization involves NMR spectroscopy (1H, 13C), mass spectrometry, and melting point analysis to confirm structure and purity.

Summary Table of Preparation Methods

Research Findings and Optimization Notes

- Microwave-assisted Suzuki coupling significantly reduces reaction time and can improve yield for coupling aromatic fluorinated groups with pyridine derivatives.

- Radical bromination using NBS is effective for selective bromomethylation of methylpyridines, facilitating further functional group transformations.

- The method involving bromination of 2-amino-3-methylpyridine followed by diazotization and substitution provides a high-yield route to bromo-substituted pyridines, which are key intermediates.

- Purification steps such as flash chromatography and recrystallization are crucial to obtain analytically pure 2-(3-fluorobenzoyl)-5-methylpyridine.

This comprehensive analysis synthesizes diverse, authoritative sources to outline the preparation methods of this compound. The synthetic route relies on established bromination, cross-coupling, and acylation techniques, optimized for yield and scalability in organic synthesis laboratories and industrial settings.

Q & A

Q. What synthetic strategies are employed for preparing 2-(3-Fluorobenzoyl)-5-methylpyridine, and how is its purity validated?

The compound is typically synthesized via cross-electrophile coupling reactions. For example, nickel-catalyzed coupling of halogenated pyridine derivatives with fluorobenzoyl precursors under inert conditions (e.g., using Ir/Ni dual catalysis) achieves selective functionalization . Post-synthesis, purification involves column chromatography (e.g., silica gel with hexane/EtOAc gradients), and structural validation employs NMR and high-resolution mass spectrometry (HRMS). For instance, HRMS analysis confirms the molecular ion peak at m/z 242.1899 (calculated: 242.1903) for analogous pyridine derivatives .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- and NMR : To resolve aromatic protons (δ 7.0–8.5 ppm) and carbonyl carbons (δ ~160–170 ppm).

- HRMS : For precise molecular weight confirmation (e.g., [M+H] ion matching theoretical values within 0.0004 Da error) .

- X-ray crystallography (if applicable): To confirm stereoelectronic properties of the fluorobenzoyl moiety .

Q. What preliminary biological assays are used to evaluate its activity?

Initial screening often involves calcium mobilization assays in HEK293 cells expressing metabotropic glutamate receptor 5 (mGlu5). Activity is quantified via intracellular Ca flux using fluorometric or luminescent probes (e.g., Fura-2). Positive allosteric modulators (PAMs) like related 5-methylpyridine derivatives show EC values in the nanomolar range .

Advanced Research Questions

Q. How does this compound modulate mGlu5 receptor activity, and what experimental models validate its allosteric effects?

The compound acts as a negative allosteric modulator (NAM) or partial NAM of mGlu5, altering glutamate binding cooperativity. Operational models (e.g., Black-Leff formalism) quantify modulator affinity () and cooperativity (, ). For example, partial NAMs like M-5MPEP exhibit and , reducing glutamate efficacy without full inhibition. Radioligand displacement assays using -MPEP and functional assays (IP1 accumulation) further validate target engagement .

Q. What computational approaches explain its reaction mechanism and electronic interactions?

Density Functional Theory (DFT) calculates transition states and intermediates in coupling reactions. For instance, Ni/Ir-catalyzed steps show oxidative addition barriers of ~20 kcal/mol. Frontier molecular orbital (FMO) analysis predicts regioselectivity in fluorobenzoyl-pyridine bond formation . Molecular docking (e.g., Glide SP) models interactions with mGlu5’s transmembrane domain, highlighting hydrogen bonding with Ser805 and hydrophobic contacts with Trp785 .

Q. How can contradictions in allosteric modulation data across studies be resolved?

Discrepancies arise from assay bias (e.g., Ca vs. IP1 readouts) or system-specific transducer coupling. To resolve:

- Schild analysis : Differentiates orthosteric vs. allosteric effects by assessing glutamate EC shifts.

- Mutagenesis : Identifies critical residues (e.g., Ala substitution at Phe787 abolishes modulator efficacy).

- Operational model refinement : Incorporates transducer slope parameters to account for system bias .

Q. What challenges exist in optimizing its pharmacokinetic (PK) properties for in vivo studies?

Key challenges include:

- Metabolic stability : Fluorine substitution reduces CYP450-mediated oxidation, but methyl groups may increase lipophilicity (logP > 3), requiring prodrug strategies.

- Blood-brain barrier (BBB) penetration : Analogous compounds (e.g., MPEP derivatives) show moderate BBB permeability (PS > 5 µL/min/g), validated via in situ perfusion assays .

- Solubility : Co-solvents (e.g., DMSO/PEG400) or nanoformulations improve aqueous solubility for dosing .

Methodological Notes

- Avoiding commercial bias : Focus on peer-reviewed pharmacological models (e.g., HEK293/mGlu5 cells) over vendor-specific assays.

- Data validation : Cross-reference NMR/HRMS with PubChem/Cambridge Structural Database entries .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.